3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine
Overview
Description
Synthesis Analysis
The synthesis of 3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine involves several steps. Researchers have explored various synthetic routes, including condensation reactions , cyclization , and functional group transformations . The most common approach is to start with a piperidine precursor and introduce the triazole ring through suitable reactions. Detailed synthetic protocols can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of This compound reveals its ring system , functional groups , and stereochemistry . Computational methods, such as density functional theory (DFT) calculations, can provide insights into its conformational preferences and electronic properties . Researchers have also determined the crystal structures of some derivatives, shedding light on their solid-state arrangements .
Mechanism of Action
The exact mechanism of action for 3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine depends on its intended use. If it exhibits anti-tubercular activity (as seen in some derivatives), it likely interacts with specific enzymes or cellular targets in Mycobacterium tuberculosis. Further studies are needed to elucidate its precise mode of action .
Properties
IUPAC Name |
3-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-8(2)14-7-12-13-10(14)9-4-3-5-11-6-9/h7-9,11H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVFMSVVCABTMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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